An In-Depth Technical Guide to 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride: A Versatile Building Block for Drug Discovery
An In-Depth Technical Guide to 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride: A Versatile Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Thietane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is perpetual. Among the saturated heterocycles that have garnered significant interest, the thietane ring and its oxidized derivatives, particularly thietane 1,1-dioxides, are emerging as valuable motifs.[1] Unlike their more commonly utilized oxetane and azetidine counterparts, thietanes offer a unique combination of properties, including a compact three-dimensional structure and the ability to modulate lipophilicity.[1] The introduction of a sulfone group in thietane 1,1-dioxides further enhances their polarity and hydrogen bond accepting capacity, making them attractive as bioisosteric replacements for other functional groups.[2][3] This guide provides a comprehensive technical overview of a specific, promising derivative: 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride, identified by the CAS number 1803581-09-0 .[4]
This document will delve into the synthesis, physicochemical properties, and potential applications of this compound, offering insights for its strategic utilization in drug design and development programs.
Physicochemical Properties and Chemical Identity
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. Herein are the key identifiers and computed properties for 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride.
| Property | Value | Source |
| CAS Number | 1803581-09-0 | CymitQuimica[4] |
| Molecular Formula | C₅H₁₂ClNO₂S | CymitQuimica[4] |
| Molecular Weight | 185.67 g/mol | CymitQuimica[4] |
| InChI | InChI=1S/C5H11NO2S.ClH/c6-2-1-5-3-9(7,8)4-5;/h5H,1-4,6H2;1H | CymitQuimica[4] |
| InChI Key | NFKKYPVKQYFIMN-UHFFFAOYSA-N | CymitQuimica[4] |
| SMILES | C1C(CS1(=O)=O)CCN.Cl | Inferred from Structure |
| Purity (Typical) | ≥95% | CymitQuimica[4] |
Proposed Synthesis of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride
The overall synthetic strategy involves the construction of the substituted thietane ring, followed by the oxidation of the sulfide to a sulfone, and finally, the elaboration of the side chain to introduce the aminoethyl group.
Caption: Proposed Synthetic Workflow for 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride.
Experimental Protocol (Proposed)
Step 1: Synthesis of a 3-substituted thietane precursor
A common method for constructing the thietane ring is through the cyclization of a 1,3-dihaloalkane with a sulfide source, such as sodium sulfide.[5] The choice of substituents on the propane backbone will determine the initial functionalization of the thietane ring. For the target molecule, a precursor with a handle for further elaboration at the 3-position is required, such as a protected hydroxymethyl or a cyano group.
Step 2: Oxidation to the Thietane 1,1-dioxide
The synthesized 3-substituted thietane is then oxidized to the corresponding sulfone. This transformation is typically achieved with high efficiency using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane (DCM).[7] The reaction is generally clean and provides the desired thietane 1,1-dioxide in good yield.
Step 3: Elaboration of the Side Chain to an Azide
A plausible route to the aminoethyl side chain involves the conversion of a precursor, such as a 3-(hydroxymethyl)thietane 1,1-dioxide, to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with sodium azide. This would yield a 3-(azidomethyl)thietane 1,1-dioxide intermediate.
Step 4: Reduction of the Azide and Chain Extension
The azide can be reduced to the corresponding amine, for example, through catalytic hydrogenation (H₂ over Pd/C) or using Staudinger reduction conditions. This would provide 3-(aminomethyl)thietane 1,1-dioxide. To extend the chain, this amine could be acylated with a two-carbon electrophile, such as chloroacetyl chloride, followed by reduction of the resulting amide.
Step 5: Final Salt Formation
The free base of 3-(2-Aminoethyl)thietane 1,1-dioxide is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which often exhibits improved stability and handling properties.
Self-Validating System: Each step of this proposed synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery
The unique structural and electronic properties of the thietane 1,1-dioxide moiety make 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride a compelling building block for medicinal chemistry.
Bioisosteric Replacement
The thietane 1,1-dioxide scaffold can serve as a bioisostere for various functional groups, a strategy often employed to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.[3] For instance, it can replace a gem-dimethyl group to increase polarity and aqueous solubility, or act as a surrogate for a carbonyl group, potentially improving metabolic stability.[2]
Caption: Role of 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride in Bioisosteric Replacement.
Potential as a Scaffold for CNS-Active Agents
There is growing evidence that substituted thietane 1,1-dioxides can exhibit biological activity, including effects on the central nervous system (CNS). For example, certain 3-substituted thietane-1,1-dioxide derivatives have demonstrated antidepressant-like properties in preclinical models.[8] The presence of a primary aminoethyl side chain in 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride provides a key pharmacophoric feature found in many CNS-active drugs, suggesting its potential as a scaffold for the development of novel therapeutics for neurological and psychiatric disorders.
The primary amine can act as a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. This enables the optimization of properties such as target affinity, selectivity, and blood-brain barrier penetration.
Conclusion and Future Directions
3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride is a promising, yet underexplored, building block for medicinal chemistry. Its unique three-dimensional structure, combined with the polarity imparted by the sulfone and the reactive handle of the primary amine, offers a versatile platform for the design of novel drug candidates. While a detailed, published synthesis protocol is currently lacking, a robust synthetic route can be readily envisioned based on established chemical principles.
Future research should focus on the development and optimization of a scalable synthesis for this compound. Furthermore, the systematic exploration of its utility in bioisosteric replacement studies and as a scaffold for novel CNS-active agents is warranted. As the demand for innovative molecular architectures in drug discovery continues to grow, 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride stands out as a valuable tool for researchers and scientists in the pharmaceutical industry.
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